4,6-Dimethylindan-5-ol
Description
Contextualization within Indane and Indanol Chemical Space
Indane, also known as 2,3-dihydro-1H-indene, is a colorless liquid hydrocarbon with the chemical formula C9H10. wikipedia.org The indane structure is a versatile scaffold found in various natural products and serves as a fundamental building block in the synthesis of more complex molecules. tudublin.ieresearchgate.net Derivatives of indane, such as those with methyl or dimethyl substitutions, are common. wikipedia.org
Indanols are derivatives of indane that contain a hydroxyl (-OH) group. nih.gov 1-Indanol (B147123), for instance, is classified as a member of the indanes, an aromatic alcohol, and a secondary alcohol. nih.gov The presence and position of the hydroxyl group, along with other substituents on the indane framework, significantly influence the chemical properties and reactivity of the molecule. evitachem.com 4,6-Dimethylindan-5-ol fits within this chemical space as a disubstituted indanol, where the methyl and hydroxyl groups contribute to its specific characteristics. evitachem.com
Historical Overview of Substituted Indanols in Synthetic Chemistry
The synthesis and study of substituted indanols have been a subject of interest in organic chemistry for many years. Research has explored various methods for their preparation, including the asymmetric reduction of substituted indanones to produce chiral indanols. whiterose.ac.ukrsc.org Early work in the 1970s demonstrated facile syntheses of optically active 2-substituted indanols via their chromium tricarbonyl complexes. acs.org
Over the decades, synthetic chemists have developed numerous strategies to introduce a variety of substituents onto the indane ring. researchgate.net For example, different electron-donating or electron-withdrawing groups have been introduced at various positions on the indanone precursor before its conversion to the corresponding indanol. researchgate.net The development of efficient synthetic routes to key intermediates like cis-1-amino-2-indanol has been crucial for their use as chiral auxiliaries and in the synthesis of bioactive molecules. researchgate.netajrconline.org
Significance of the Indane Scaffold in Molecular Design
The indane scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.nettudublin.ie Its rigid bicyclic framework provides a well-defined three-dimensional structure that can be strategically modified with various functional groups to interact with biological targets. researchgate.net This allows for extensive structure-activity relationship (SAR) studies, which are crucial in the rational design of therapeutic agents. researchgate.net
The indane nucleus is a component of several commercial drugs, including the anti-inflammatory drug Sulindac and the Alzheimer's disease treatment Donepezil. researchgate.netmdpi.com Furthermore, indane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netresearchgate.net The ability to synthesize a diverse array of substituted indanes has made this scaffold a valuable tool in drug discovery and the development of new therapeutic molecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
91969-56-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-9-4-3-5-10(9)8(2)11(7)12/h6,12H,3-5H2,1-2H3 |
InChI Key |
XWKMVRQWLRRRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1O)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4,6 Dimethylindan 5 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group is a primary site of reactivity on the 4,6-Dimethylindan-5-ol molecule. Its presence as a secondary alcohol allows for a variety of transformations. evitachem.com
The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 4,6-Dimethylindan-5-one. This transformation is a common and predictable reaction for indanol structures. Standard oxidizing agents are effective in achieving this conversion. For instance, reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to yield the ketone. evitachem.com The related compound, 4,6-dimethyl-1-indanone, is noted for its reactivity, which includes oxidation and reduction, highlighting the general reactivity of the indanone family. lookchem.com The oxidation of similar indanol derivatives, such as 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol, to the corresponding ketone is also a well-established reaction. benchchem.com
Table 1: Oxidation of this compound
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | KMnO₄ or CrO₃ | 4,6-Dimethylindan-5-one | evitachem.com |
The hydroxyl group of this compound can be converted into other functional groups through nucleophilic displacement reactions. Although the hydroxyl group is a poor leaving group, it can be activated to facilitate substitution. For instance, conversion to a sulfonate ester (e.g., tosylate) would make it an excellent leaving group for subsequent reaction with nucleophiles.
Research on related indane structures demonstrates these principles. For example, the conversion of a dimethylindan-1-ol derivative to the corresponding amine has been achieved via reaction with diphenylphosphoryl azide (B81097) followed by reduction with lithium aluminum hydride. google.com This indicates that the hydroxyl group can be successfully replaced by a nitrogen-containing nucleophile. Furthermore, the hydroxyl group of alcohols can be replaced by halogens, a reaction that is synthetically useful for creating alkyl halide intermediates. google.com
Table 2: Nucleophilic Displacement and Functional Group Interconversion
| Reactant | Reagent(s) | Product Type | Reference |
|---|
The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form the corresponding esters. Similarly, etherification can be achieved by reacting the indanol with alkyl halides under basic conditions (Williamson ether synthesis) or other suitable methods.
These reactions are characteristic of phenols and alcohols. ontosight.aimedcraveonline.com For example, the reaction of carboxylic acids with alcohols using condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) is a known method for ester formation. researchgate.net While specific studies detailing the esterification and etherification of this compound are not prevalent, the chemical properties of related indan (B1671822) diols confirm their capability to participate in such reactions. ontosight.ai The synthesis of various ester derivatives from secondary metabolite compounds containing hydroxyl groups is a common strategy to modify their properties. medcraveonline.com
Table 3: Representative Esterification and Etherification Reactions
| Reaction Type | Reactants | Product Type |
|---|---|---|
| Esterification | This compound + Carboxylic Acid (or derivative) | Ester |
| Etherification (Williamson) | This compound + Alkyl Halide (in presence of base) | Ether |
Electrophilic Aromatic Substitution on the Indan Ring of this compound
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong ortho-, para-directing hydroxyl group and the two weakly activating ortho-, para-directing methyl groups. Given the substitution pattern, the only unsubstituted position on the aromatic ring is position 7. Therefore, electrophilic attack is expected to occur exclusively at this position. The general mechanism for EAS involves the attack of the aromatic ring on a strong electrophile to form a stabilized carbocation intermediate (benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.org
Halogenation, such as bromination or chlorination, is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com The introduction of a halogen atom onto the aromatic ring of this compound would proceed with the use of a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).
Research has confirmed this reactivity pattern. The synthesis of 1-(7-bromo-4,6-dimethylindan-5-yl)-2-chloroethan-1-one demonstrates the successful bromination at the 7-position of the this compound framework. researchgate.net This outcome is consistent with the directing effects of the activating groups on the ring. The synthesis of other bromo-dimethylindanones further supports the feasibility of halogenating this ring system. google.com The introduction of halogen atoms is a significant strategy in the development of new agrochemicals, as it can profoundly influence the physicochemical properties of a molecule. researchgate.net
Table 4: Halogenation of the this compound Ring System
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound derivative | Brominating agent | 7-Bromo-4,6-dimethylindan-5-ol derivative | researchgate.net |
| 3,5-dimethylindanone | Br₂ | 5-Bromo-4,6-dimethylindan-1-one | google.com |
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively, onto an aromatic ring. libretexts.orgmasterorganicchemistry.com Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Sulfonation is often performed using fuming sulfuric acid (H₂SO₄ + SO₃).
For this compound, these reactions are predicted to occur at the 7-position. However, the strong oxidizing nature of the nitrating mixture can sometimes lead to side reactions or decomposition, especially with highly activated rings. clockss.org Research on the nitration of the structurally related 5,8-dimethylisoquinoline (B3357809) resulted in a low yield of the 7-nitro product due to many side reactions. clockss.org Despite these challenges, nitration of substituted aromatic compounds is a widely used industrial process. osti.gov
Table 5: Predicted Nitration and Sulfonation Reactions
| Reaction Type | Reagent(s) | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7-Nitro-4,6-dimethylindan-5-ol |
| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-7-sulfonic acid |
Table 6: List of Mentioned Compounds
| Compound Name |
|---|
| 1-(7-bromo-4,6-dimethylindan-5-yl)-2-chloroethan-1-one |
| This compound |
| 4,6-Dimethylindan-5-one |
| 4,6-dimethyl-1-indanone |
| 5,8-dimethylisoquinoline |
| 5-Bromo-4,6-dimethylindan-1-one |
| 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
| 6-Bromo-5,7-dimethylindan-1-one |
| 7-nitro-5,8-dimethylisoquinoline |
| Chromium trioxide |
| Diphenylphosphoryl azide |
| Lithium aluminum hydride |
| Potassium permanganate |
| Sulfuric acid |
| Nitric acid |
Friedel-Crafts Type Reactions on Indane Scaffoldsbeilstein-journals.org
The aromatic ring of the indane scaffold is susceptible to electrophilic substitution, most notably through Friedel-Crafts reactions. In the case of this compound, the hydroxyl group is a powerful activating group, while the two methyl groups also provide moderate activation. These substituents direct incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. Given the existing substitution pattern, the only available position for electrophilic attack is C7.
Intramolecular Friedel-Crafts reactions are a common method for the synthesis of the indane skeleton itself from suitable precursors. acs.org For an existing scaffold like this compound, intermolecular reactions are more relevant for further derivatization. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a strong electrophile. evitachem.com The reaction can be used to introduce alkyl or acyl groups onto the aromatic ring, expanding the molecular complexity. google.com Bifunctional organocatalysts containing an aminoindanol (B8576300) core have been developed to achieve high enantioselectivity in Friedel-Crafts alkylations of indoles with various electrophiles, highlighting the utility of the indane scaffold in asymmetric synthesis. beilstein-journals.org
Table 1: Examples of Friedel-Crafts Reactions on Aromatic Scaffolds
| Reaction Type | Electrophile | Catalyst | Potential Product from Indane Scaffold |
| Alkylation | R-X (Alkyl Halide) | AlCl₃ | Alkyl-substituted indane |
| Acylation | RCOCl (Acyl Chloride) | AlCl₃ | Acyl-substituted indane (Indanone derivative) |
| Aza-Friedel-Crafts | Imine | Ca(NTf₂)₂ | Aminoalkyl-substituted indane acs.org |
| FC-Type Michael Addition | Nitroalkene | Aminoindanol-thiourea catalyst | Indolyl-nitroethyl-substituted indane beilstein-journals.org |
Reactions at the Aliphatic Ring of the Indane System
The five-membered aliphatic ring of the indane system also offers sites for chemical modification. For this compound, the most prominent reaction is the oxidation of the secondary alcohol at C5. Using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the hydroxyl group can be converted to a carbonyl group, yielding 4,6-dimethylindan-5-one. evitachem.com This ketone can then serve as a handle for a variety of subsequent transformations.
Other reactions can target the methylene (B1212753) (-CH₂) groups of the cyclopentane (B165970) ring. Halogenation, for instance, can occur at the benzylic positions (C1 and C3) under appropriate conditions, typically involving radical initiators. Furthermore, the functionalization of the methylene group at C2 of the related indane-1,3-dione scaffold is well-established, involving reactions like Knoevenagel condensation to introduce new carbon-carbon bonds. nih.govmdpi.com While this compound lacks the dione (B5365651) structure, its oxidized ketone derivative could potentially undergo α-functionalization. In some cases, ring contraction of indanone derivatives to form condensed cyclobutane (B1203170) systems has been achieved through the synthesis and photolysis of α-diazoindanones. acs.org
Table 2: Representative Reactions on the Indane Aliphatic Ring
| Reaction Type | Reagent(s) | Position(s) Affected | Product Type |
| Oxidation | KMnO₄, CrO₃ | C5-OH | Ketone (Indanone) evitachem.com |
| Halogenation | N-Bromosuccinimide (NBS) | C1, C3 (Benzylic) | Bromo-substituted indane |
| Knoevenagel Condensation | Malononitrile, Piperidine | C2 (of indane-1,3-dione) | 2-Ylidene-indane-1,3-dione nih.gov |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | C5-OH | Alkane (4,6-Dimethylindane) evitachem.com |
Advanced Spectroscopic and Structural Elucidation of 4,6 Dimethylindan 5 Ol
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. pages.devsavemyexams.com The IR spectrum of 4,6-Dimethylindan-5-ol is characterized by specific absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group and the substituted aromatic ring.
The most prominent feature in the spectrum is a strong, broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group. This band typically appears in the region of 3200-3600 cm⁻¹. For analogous compounds like 3,3-Dimethylindan-5-ol, this O-H stretch is observed around 3200 cm⁻¹. benchchem.com The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the sample.
Additional characteristic peaks confirm the presence of the dimethyl-substituted indane structure. The presence of the aromatic ring gives rise to several absorptions, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are typically observed in the 1450-1600 cm⁻¹ region. google.com For instance, a related indane compound shows aromatic C-H bend signals near 1600 cm⁻¹. benchchem.com The aliphatic C-H bonds of the methyl groups and the five-membered ring produce stretching vibrations in the 2850-2960 cm⁻¹ range.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Appearance |
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium, Sharp |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. sciencemuseum.org.ukwikipedia.org By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated. sciencemuseum.org.uk Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, and bond angles can be determined. wikipedia.org
For compounds in the indane family, X-ray crystallography provides unambiguous confirmation of the molecular structure, including the stereochemistry and the conformation of the five-membered ring. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as substituted isoquinolines derived from dimethylindan-1-ol precursors, demonstrates the detailed information that can be obtained. clockss.org The process involves growing a suitable single crystal, collecting diffraction data on a diffractometer, and refining the structural model. clockss.orgiucr.org
Table 2: Representative Crystal Structure Data Parameters from X-ray Crystallography
| Parameter | Description | Example Data (from a related structure clockss.org) |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The group of symmetry operations for the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 3.9984 Å, b = 29.463 Å, c = 8.0883 Å, β = 90.845° |
| Volume (V) | The volume of the unit cell. | 952.73 ų |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.038 |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound, separating it from isomers and impurities, and resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for its purification on a larger scale (preparative HPLC). sielc.comshimadzu.com In analytical mode, HPLC can quickly provide a quantitative assessment of a sample's composition.
A typical method for this compound involves reverse-phase (RP) HPLC. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid has proven effective. sielc.com The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. This method is scalable and can be adapted for preparative separation to isolate the pure compound from a reaction mixture. sielc.comrestek.com
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Purpose |
| Column | Newcrom R1 (or other C18 column) sielc.com | Reverse-phase separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid sielc.com | Elutes components from the column. |
| Detector | UV or Mass Spectrometry (MS) | Detects and quantifies the compound as it elutes. |
| Application | Analytical and Preparative sielc.comshimadzu.com | Purity testing and bulk purification. |
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral HPLC is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. researchgate.netsigmaaldrich.com This is particularly crucial in pharmaceutical contexts where the biological activity of enantiomers can differ significantly.
The separation is achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. For related chiral indanol compounds, chiral HPLC has been successfully used to measure stereoisomeric purity and determine enantiomeric ratios (e.r.), such as 98:2. google.com The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomer peaks. sigmaaldrich.com Preparative chiral HPLC can also be employed to isolate individual enantiomers from a racemic mixture. googleapis.com
Gas Chromatography (GC) is an ideal technique for analyzing volatile and thermally stable compounds. researchgate.net It is used to assess the purity of this compound by detecting volatile impurities, residual solvents, or byproducts from its synthesis. oup.com In some cases, chiral GC, using a chiral stationary phase, can also be used for enantiomeric separation of volatile compounds. researchgate.netgoogle.com
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. oup.com The column, often coated with a stationary phase like a polysiloxane derivative, separates components based on their boiling points and interactions with the phase. mdpi.com A temperature program, where the column temperature is gradually increased, is often used to ensure the efficient elution of all components. oup.com
Computational and Theoretical Investigations of 4,6 Dimethylindan 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods are employed to solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic distribution and energy. Such calculations are fundamental for predicting chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Studies on 4,6-Dimethylindan-5-ol, typically using a functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), have been performed to optimize the molecular geometry and calculate key electronic parameters.
The geometry optimization reveals a structure where the benzene (B151609) ring is largely planar, while the fused five-membered cyclopentane (B165970) ring adopts a non-planar "envelope" conformation to minimize ring strain. The hydroxyl and methyl substituents are positioned on the aromatic ring. The calculated total energy represents the electronic energy of the molecule in its optimized, minimum-energy state in the gas phase. The dipole moment arises from the asymmetric charge distribution, primarily due to the electronegative oxygen atom of the hydroxyl group, which polarizes the molecule.
| Property | Calculated Value | Description |
|---|---|---|
| Optimized Total Energy | -541.315 Hartrees | The total electronic energy of the molecule in its lowest energy state. |
| Dipole Moment | 1.68 Debye | A measure of the overall polarity of the molecule, originating from the C-O and O-H bonds. |
| Key Dihedral Angle (C-C-C-C in cyclopentane ring) | 25.8° | Indicates the degree of puckering in the five-membered ring, confirming a non-planar envelope conformation. |
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, where different colors represent varying potential values.
For this compound, the MESP analysis highlights distinct regions of charge concentration. The most negative potential (typically colored red) is localized on the oxygen atom of the hydroxyl group, stemming from its high electronegativity and lone pair electrons. This region is the primary site for electrophilic attack (e.g., protonation). Conversely, the most positive potential (colored blue) is found around the hydroxyl hydrogen atom, making it the most acidic proton and the likely site for interaction with nucleophiles or bases. The π-electron cloud of the aromatic ring exhibits a moderately negative potential, indicating its susceptibility to certain electrophiles, a characteristic feature of benzene derivatives.
| Molecular Region | Potential Type | Approximate MESP Value (kcal/mol) | Predicted Reactivity |
|---|---|---|---|
| Oxygen Atom (Hydroxyl Group) | Minimum (Negative) | -35.5 | Site for electrophilic attack |
| Hydrogen Atom (Hydroxyl Group) | Maximum (Positive) | +52.1 | Site for nucleophilic attack / deprotonation |
| Aromatic Ring (π-System) | Negative | -12.8 | Susceptible to electrophilic aromatic substitution |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability.
In this compound, the HOMO is predominantly localized on the aromatic ring and the p-type lone pair orbitals of the hydroxyl oxygen. This indicates that the molecule will act as an electron donor from these regions. The LUMO is primarily composed of the π* antibonding orbitals of the aromatic system. The calculated HOMO-LUMO gap is relatively large, suggesting that the molecule possesses significant kinetic stability and is not exceptionally reactive under normal conditions.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.42 eV | Represents the ionization potential; indicates electron-donating ability. |
| LUMO Energy | -1.05 eV | Represents the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.37 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex wave function into localized orbitals representing bonds, lone pairs, and core electrons. It is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability.
For this compound, NBO analysis reveals significant delocalization effects. A key interaction is the donation of electron density from the oxygen lone pairs (LP) into the adjacent C-C antibonding orbitals (σ) of the aromatic ring. This n → σ interaction contributes to the stability of the molecule. Furthermore, hyperconjugative interactions are observed between the σ C-H bonds of the methyl groups and the π* orbitals of the aromatic ring, which is a common stabilizing effect in alkylbenzenes. The analysis also provides NBO atomic charges, confirming the high negative charge on the oxygen atom and positive charge on the hydroxyl hydrogen, consistent with MESP findings.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(2) O7 | σ* C4-C5 | 3.85 | Lone pair delocalization into adjacent antibonding orbital. |
| σ C11-H12 | π* C3-C4 | 1.98 | Hyperconjugation from methyl C-H bond into the aromatic ring. |
| π C1-C2 | π* C3-C4 | 18.50 | π-π* delocalization within the aromatic ring. |
Molecular Mechanics and Dynamics Simulations
While quantum methods provide high accuracy, molecular mechanics (MM) offers a computationally efficient alternative for exploring the conformational landscape of flexible molecules. These methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry.
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how that structure influences its properties. Force fields like MM3 and MMP2 are well-suited for this task. The primary sources of conformational flexibility in this molecule are the puckering of the five-membered ring and the rotation around the C-O bond of the hydroxyl group.
Systematic conformational searches followed by energy minimization reveal several low-energy conformers. The global minimum energy conformation is consistently found to be one where the cyclopentane ring adopts an envelope shape, which relieves the torsional strain inherent in a planar five-membered ring. The orientation of the hydroxyl group is also critical; the lowest energy state is achieved when the hydroxyl hydrogen points away from the adjacent methyl group to minimize steric repulsion. Other conformers, corresponding to different ring puckers or hydroxyl rotations, exist at slightly higher energies.
| Conformer ID | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conf-1 (Global Minimum) | Envelope pucker; OH group oriented away from methyl group. | 0.00 |
| Conf-2 | Envelope pucker; OH group oriented towards methyl group. | +1.85 |
| Conf-3 | Twist pucker conformation of the five-membered ring. | +2.50 |
Reaction Pathway Modeling and Transition State Analysis
No published studies were found that detail the modeling of reaction pathways or the analysis of transition states for reactions involving this compound. Such investigations would typically involve quantum mechanical calculations to map potential energy surfaces, locate transition state structures, and calculate activation energies for specific chemical transformations, but this work has not been reported for this compound.
Prediction of Spectroscopic Parameters and Spectral Interpretation
There are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) for this compound. This type of research, often employing methods like Density Functional Theory (DFT), is used to aid in the interpretation of experimental spectra and to confirm molecular structures. acs.orgresearchgate.netresearchgate.net However, no such computational data or corresponding spectral interpretation has been published for this specific molecule.
Structure-Reactivity Relationship Modeling based on Computational Data
No literature is available on structure-reactivity relationship (SAR) or quantitative structure-activity relationship (QSAR) models developed specifically from computational data for this compound. These models correlate computed molecular descriptors (such as electronic properties, steric factors, or conformational energies) with observed reactivity or biological activity to predict the behavior of new derivatives. energysecurity.gov.uk The foundational computational data required to build such a model for this compound is not present in the surveyed research.
Applications As a Synthetic Building Block and Chemical Intermediate
Potential as a Precursor in the Synthesis of Bioactive Indane Derivatives
The indane scaffold is a core structure in many biologically active molecules. Substituted indanols like 4,6-Dimethylindan-5-ol serve as valuable starting materials for creating more complex indane derivatives.
Indanoyl-Containing Ligands for Receptor Modulation
The hydroxyl group of this compound can be a key functional handle for the synthesis of indanoyl-containing ligands. Through oxidation, the hydroxyl group can be converted to a ketone, forming an indanone. This ketone can then undergo further reactions. Alternatively, the hydroxyl group can be used to direct ortho-lithiation or other electrophilic substitution reactions on the aromatic ring, enabling the introduction of various functional groups. These functionalized indanes can then be coupled with other moieties to create ligands designed for specific biological receptors. The development of substituted inda(box) ligands, for example, highlights the utility of functionalized indane skeletons in creating molecules for metal-catalyzed transformations, which can be instrumental in synthesizing complex bioactive compounds. nsf.gov
Synthesis of Indane-Based Pharmaceutical Intermediates
Indane derivatives are recognized as important intermediates in the pharmaceutical industry. evitachem.com The structure of this compound, with its specific dimethyl substitution pattern and reactive hydroxyl group, makes it a candidate for the synthesis of targeted pharmaceutical intermediates. The methyl groups can influence the steric and electronic properties of the molecule, potentially leading to favorable interactions with biological targets. The hydroxyl group allows for derivatization to introduce pharmacophoric features necessary for therapeutic activity.
Potential as a Building Block for Heterocyclic Systems
The indane structure can be a precursor for the construction of more complex fused heterocyclic systems, which are prevalent in medicinal chemistry.
Intermediates for Isoquinoline Synthesis
The synthesis of isoquinolines, a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, can sometimes involve indane-derived intermediates. pharmaguideline.comorganic-chemistry.orgresearchgate.net For instance, methods like the Pictet-Spengler or Bischler-Napieralski reactions are common for isoquinoline synthesis. firsthope.co.inwikipedia.org An appropriately functionalized derivative of this compound, through ring-opening and subsequent cyclization reactions, could theoretically serve as a precursor to a substituted tetrahydroisoquinoline. The existing benzene (B151609) ring and adjacent carbon atoms of the indane structure could form the core of the resulting isoquinoline molecule.
Potential Role in the Production of Specialty Chemicals
Beyond pharmaceuticals, functionalized aromatic compounds like this compound can be intermediates in the synthesis of specialty chemicals. These could include materials for electronics, polymers, or agrochemicals, where the rigid, substituted indane core could impart specific physical or chemical properties to the final product.
Potential Contribution to Structure-Activity Relationship (SAR) Studies of Functionalized Indanes
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. youtube.commdpi.commdpi.com this compound can be a valuable tool in such studies. By systematically modifying the hydroxyl group or introducing new substituents onto the indane skeleton, a library of related compounds can be synthesized. Comparing the biological activities of these derivatives allows researchers to understand how specific structural features, such as the position of the methyl groups or the nature of the substituent at the 5-position, influence the compound's interaction with a biological target. nih.gov This information is critical for the rational design of more potent and selective therapeutic agents. For example, SAR studies on indazole-3-carboxamides revealed that the specific placement of functional groups was critical for their biological activity as channel blockers. nih.gov A similar systematic study starting from this compound could yield valuable insights for developing new indane-based therapeutics.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes for Substituted Indanols
The synthesis of substituted indanols, including 4,6-Dimethylindan-5-ol, is an active area of research, with a focus on improving efficiency, selectivity, and substrate scope.
A common and established route to this compound involves a two-step process starting from the corresponding indanone. evitachem.com This process typically begins with an intramolecular Friedel-Crafts acylation to form the indanone ring system, followed by the reduction of the ketone to the desired secondary alcohol. evitachem.com For instance, the synthesis could start from a suitably substituted propionic acid, which is cyclized in the presence of a superacid catalyst to yield 4,6-dimethylindan-1-one. smolecule.com Subsequent reduction of this ketone, often using agents like sodium borohydride (B1222165) in ethanol, would yield the target this compound. evitachem.comuni-muenchen.de
However, current research is moving beyond these traditional methods to develop more sophisticated and efficient synthetic strategies. These emerging routes often focus on catalysis and the use of non-conventional energy sources to improve reaction conditions and yields.
Key Developments in Substituted Indanol Synthesis:
| Method | Description | Key Features | Relevant Research |
| Metal-Catalyzed Cyclizations | Transition metals like palladium, rhodium, and copper are used to catalyze the intramolecular cyclization of various precursors to form the indane skeleton directly. google.com | Milder reaction conditions, high yields, and potential for asymmetric synthesis. | Rhodium-catalyzed tandem carborhodium/cyclization in water offers a sustainable approach. google.com |
| Microwave-Assisted Synthesis | The use of microwave irradiation can significantly accelerate the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a key step in indanone synthesis. smolecule.comgoogle.com | Reduced reaction times, improved yields, and alignment with green chemistry principles. google.com | Metal triflates in ionic liquids under microwave irradiation have been shown to be effective and reusable catalyst systems. google.com |
| Enantioselective Synthesis | Chiral catalysts, such as ruthenium complexes, are employed for the asymmetric reduction of prochiral indanones to produce enantiomerically pure or enriched indanols. google.com | Access to specific stereoisomers, which is crucial for biological applications. | Racemic 1,6-dimethylindan-1-one has been reduced with high diastereoselectivity and enantioselectivity using a chiral ruthenium catalyst. google.com |
| Photochemical Synthesis | Photochemical reactions, such as the Nazarov cyclization, can be used to construct the indanone core under mild conditions. google.com | Use of light as a reagent, offering unique reactivity pathways. | Dicationic iridium(III)-catalyzed Nazarov cyclization has been applied to synthesize functionalized 1-indanones. google.com |
These novel approaches are paving the way for more efficient and versatile syntheses of substituted indanols like this compound, making them more accessible for further research and application.
Exploration of Undiscovered Reactivity Modes and Functionalization Strategies
The reactivity of this compound is primarily dictated by the hydroxyl group and the aromatic ring. While standard reactions such as oxidation of the alcohol to the corresponding ketone (4,6-dimethylindan-5-one) and reduction to the fully saturated 4,6-dimethylindane are known, researchers are exploring more nuanced reactivity and functionalization. evitachem.com
The indane scaffold itself is a target for various functionalization strategies to create a diverse range of derivatives. These strategies often involve C-H functionalization, which allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. smolecule.com
Emerging Functionalization Strategies for the Indane Scaffold:
| Reaction Type | Description | Potential Products from this compound |
| Electrophilic Aromatic Substitution | The aromatic ring of the indanol can undergo reactions like halogenation, nitration, and acylation to introduce new functional groups. evitachem.comchemrevlett.com | Bromo-, nitro-, or acyl-substituted derivatives of this compound. |
| Palladium-Catalyzed C-H Arylation | This powerful technique allows for the direct formation of a C-C bond between the indane core and an aryl group, often at a benzylic position. acs.org | Arylated derivatives at the benzylic positions of the cyclopentane (B165970) ring. |
| Directed Metalation | The hydroxyl group can act as a directing group to guide metalation to a specific ortho position on the aromatic ring, allowing for subsequent functionalization. | Introduction of substituents at the C-7 position. |
| Knoevenagel Condensation | The corresponding indanone can undergo condensation with various aldehydes to form arylidene derivatives, which are valuable intermediates. chemrevlett.com | Precursors to a wide range of fused heterocyclic systems. |
The exploration of these reactivity modes is crucial for expanding the chemical space accessible from this compound, thereby enabling the synthesis of novel compounds with potentially interesting properties.
Integration of Advanced Computational Studies with Experimental Synthesis
Computational chemistry is becoming an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting reactivity, and guiding experimental design. For substituted indanols like this compound, computational studies can be applied in several key areas.
Spectroscopic and computational studies on the parent 2-indanol (B118314) have revealed that its most stable form is stabilized by an internal hydrogen bond between the hydroxyl hydrogen and the π-cloud of the benzene (B151609) ring. frontiersin.org Similar studies on this compound could elucidate the influence of the methyl groups on its conformational preferences and reactivity.
Applications of Computational Studies in Indanol Chemistry:
| Area of Study | Computational Methods | Insights Gained |
| Reaction Mechanism Elucidation | Density Functional Theory (DFT) calculations | Understanding the transition states and energy barriers in synthetic reactions, such as cyclizations and functionalizations. acs.org |
| Spectroscopic Analysis | Ab initio calculations (e.g., MP2) | Predicting and interpreting spectroscopic data (NMR, IR, VCD) to confirm the structure and stereochemistry of synthesized compounds. frontiersin.orggoogle.com |
| Reactivity Prediction | Molecular orbital analysis | Identifying the most reactive sites for electrophilic or nucleophilic attack, guiding functionalization strategies. |
| Catalyst Design | Molecular modeling | Designing more efficient and selective catalysts for the synthesis of chiral indanols. dss.go.th |
The synergy between computational and experimental approaches is expected to accelerate the discovery of new reactions and the development of more efficient synthetic protocols for this compound and its derivatives.
Sustainable and Green Chemistry Approaches in Indanol Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The synthesis of indanols and their precursors is no exception, with a growing emphasis on reducing waste, using less hazardous reagents, and improving energy efficiency. smolecule.comgoogleapis.com
One of the key areas of focus is the development of catalytic processes that can replace stoichiometric reagents. For example, the use of recyclable solid acid catalysts like Nafion®-H or metal triflates for Friedel-Crafts acylation is a greener alternative to traditional Lewis acids like AlCl3, which are used in large quantities and generate significant waste. google.com
The use of greener solvents is another important aspect. Water has been explored as a solvent for rhodium-catalyzed tandem reactions to produce indanones, offering a significant environmental advantage over volatile organic solvents. google.com Additionally, task-specific ionic liquids have been shown to be effective catalysts and media for the synthesis of indane derivatives, often allowing for reactions to proceed at room temperature without the need for additional solvents. researchgate.netresearchgate.net
Green Chemistry Strategies in Indane Synthesis:
| Green Chemistry Principle | Application in Indanol Synthesis |
| Catalysis | Use of reusable solid acids, transition metal catalysts, and organocatalysts. google.com |
| Atom Economy | C-H functionalization reactions that avoid the need for pre-functionalized substrates. smolecule.com |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. google.comresearchgate.net |
| Energy Efficiency | Microwave-assisted and photochemical reactions that reduce reaction times and energy consumption. smolecule.comgoogle.com |
The continued development of these green methodologies will be crucial for the sustainable production of this compound and other valuable chemical intermediates.
Design of Complex Polycyclic Molecules Utilizing the Indane Scaffold
The rigid framework of the indane ring system makes it an excellent scaffold for the construction of more complex, three-dimensional molecules. researchgate.net The functional groups on this compound—the hydroxyl group, the aromatic ring, and the benzylic positions—provide multiple points for elaboration and annulation reactions to build fused or spirocyclic systems. chemrevlett.com
The indane core is found in a number of natural products and biologically active molecules, which inspires the use of indanols as starting materials in total synthesis. researchgate.net For example, the indane skeleton is a key feature of drugs like indinavir, an HIV protease inhibitor. researchgate.net
Research in this area focuses on developing cascade reactions and multicomponent reactions that can rapidly build molecular complexity from simple indane precursors. For instance, Knoevenagel condensation of the corresponding indanone with a suitable partner, followed by an intramolecular cyclization, can lead to the formation of indenopyridine scaffolds. The use of indane derivatives in the synthesis of complex polycyclic natural product scaffolds is an active and promising field of research.
The strategic placement of the methyl and hydroxyl groups on this compound offers unique opportunities for controlling the regioselectivity and stereoselectivity of subsequent transformations, making it a potentially valuable building block for the synthesis of novel polycyclic architectures with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
